molecular formula C14H21NO B5700229 1-[2-(3-methylphenoxy)ethyl]piperidine

1-[2-(3-methylphenoxy)ethyl]piperidine

Cat. No.: B5700229
M. Wt: 219.32 g/mol
InChI Key: GLJWGPKMQNUEBP-UHFFFAOYSA-N
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Description

1-[2-(3-Methylphenoxy)ethyl]piperidine is a piperidine derivative characterized by a phenoxyethyl side chain substituted with a methyl group at the meta position of the aromatic ring. The piperidine core, a six-membered amine heterocycle, is a common structural motif in medicinal chemistry due to its bioavailability and ability to interact with biological targets such as receptors and enzymes. This compound’s unique substitution pattern—a 3-methylphenoxy group linked via an ethyl chain—confers distinct physicochemical properties, including lipophilicity and steric bulk, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13-6-5-7-14(12-13)16-11-10-15-8-3-2-4-9-15/h5-7,12H,2-4,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJWGPKMQNUEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-methylphenoxy)ethyl]piperidine typically involves the reaction of 3-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylphenol attacks the electrophilic carbon of 2-chloroethylpiperidine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like toluene or dichloromethane.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Methylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine or phenoxy derivatives.

Scientific Research Applications

1-[2-(3-Methylphenoxy)ethyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(3-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems, potentially affecting mood and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Cloperastine (1-[2-((4-Chlorophenyl)(phenyl)methoxy)ethyl]piperidine)

  • Structure: Shares the piperidine-ethyl-oxygen linkage but replaces the 3-methylphenoxy group with a 4-chlorophenyl-benzyloxy moiety.
  • Pharmacology: Cloperastine is a clinically used antitussive, acting via peripheral cough suppression. The bulkier 4-chlorophenyl-benzyl group enhances receptor affinity compared to the simpler 3-methylphenoxy substitution in the target compound .

3-MeO-PCP (1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine)

  • Structure : Contains a piperidine ring but incorporates a cyclohexyl group and a 3-methoxyphenyl substituent.
  • Pharmacology: A dissociative hallucinogen acting as an NMDA receptor antagonist. The cyclohexyl group confers rigidity, enhancing receptor binding compared to the flexible ethyl-phenoxy chain in the target compound .
  • Key Difference: The absence of a cyclohexyl group in 1-[2-(3-methylphenoxy)ethyl]piperidine likely reduces NMDA receptor affinity, suggesting divergent therapeutic or psychoactive effects .

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

  • Structure : Features a methoxyphenyl group directly attached to the piperazine-piperidine scaffold.
  • Pharmacology : Such compounds are explored for serotonin receptor modulation. The ortho-methoxy substitution may enhance π-π stacking with aromatic residues in receptor sites, unlike the meta-methyl group in the target compound .

Piperidine Alkaloids from Piper nigrum (e.g., 1-[1-oxo-3-(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine)

  • Structure : Natural analogs with α,β-unsaturated ketone side chains and methylenedioxy groups.
  • Pharmacology: Exhibit antimicrobial and anti-inflammatory activities.
  • Key Difference : Natural derivatives prioritize electron-rich aromatic systems for redox activity, whereas synthetic modifications (e.g., methyl substitution) may optimize drug-likeness .

Comparative Data Table

Compound Molecular Weight Key Substituents Biological Activity Reference ID
This compound 263.36 g/mol 3-Methylphenoxyethyl Not explicitly stated (potential CNS/therapeutic) -
Cloperastine 329.86 g/mol 4-Chlorophenyl-benzyloxyethyl Antitussive
3-MeO-PCP 273.39 g/mol 3-Methoxyphenyl-cyclohexyl NMDA receptor antagonist
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 317.43 g/mol 2-Methoxyphenyl-piperazine Serotonin receptor modulation
Piper nigrum Alkaloid (e.g., Compound 6) ~350 g/mol* Methylenedioxy-propenyl Antimicrobial, anti-inflammatory

Key Research Findings

  • Substituent Position Matters: Meta-substituted phenoxy groups (e.g., 3-methylphenoxy) enhance metabolic stability compared to para-substituted analogs (e.g., Cloperastine’s 4-chlorophenyl), which may prioritize target affinity .
  • Flexibility vs. Rigidity : Ethyl spacers (as in the target compound) improve conformational adaptability for diverse receptor interactions, whereas cyclohexyl or aryl groups (e.g., 3-MeO-PCP) restrict motion, favoring specific binding pockets .
  • Natural vs. Synthetic : Natural piperidine alkaloids prioritize complex substituents for bioactivity, while synthetic derivatives optimize substituents for pharmacokinetics (e.g., reduced molecular weight, improved solubility) .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 1-[2-(3-methylphenoxy)ethyl]piperidine?

The synthesis typically involves multi-step reactions starting with the formation of the piperidine ring, followed by alkylation or nucleophilic substitution to introduce the 3-methylphenoxyethyl group. Key steps include:

  • Alkylation : Use of ethylenediamine derivatives under controlled pH (8–9) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) achieves >95% purity . Critical parameters include temperature (60–80°C for 12–24 hours) and stoichiometric ratios (1:1.2 for piperidine to alkylating agent) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the piperidine ring structure and substituent positions (e.g., δ 2.5–3.5 ppm for ethyl linkage protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at 249.18 Da) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities of this compound derivatives be resolved?

Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or receptor isoforms. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer systems .
  • Competitive binding studies : Compare IC50_{50} values against reference ligands (e.g., ketanserin for 5-HT2_2 receptors) .
  • Structural analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) identifies key binding residues influenced by the 3-methylphenoxy group .

Q. What strategies are effective for establishing structure-activity relationships (SAR) of analogs?

  • Systematic substitution : Modify the phenoxy group (e.g., para- vs. meta-methyl) and compare EC50_{50} values in functional assays .
  • Computational modeling : Density Functional Theory (DFT) calculates electronic effects of substituents on piperidine’s basicity .
  • Pharmacophore mapping : Tools like Schrödinger’s Phase identify critical hydrogen-bonding motifs (e.g., ether oxygen interactions) .

Experimental Design & Data Analysis

Q. How can researchers optimize the yield of this compound in scaled-up syntheses?

  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce byproducts .
  • Flow chemistry : Continuous reactors improve heat transfer and reduce reaction time (e.g., 6 hours vs. 24 hours in batch) .
  • DoE (Design of Experiments) : Vary solvent ratios, temperature, and catalyst loading to identify optimal parameters .

Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (half-life >30 minutes indicates stability) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

Safety & Compliance

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves and goggles due to moderate skin irritation potential (LD50_{50} >500 mg/kg in rats) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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